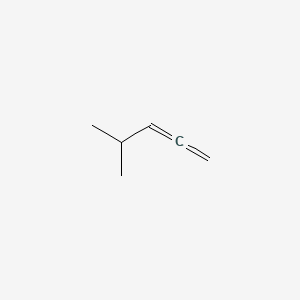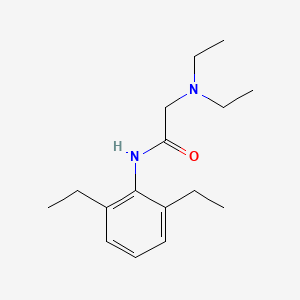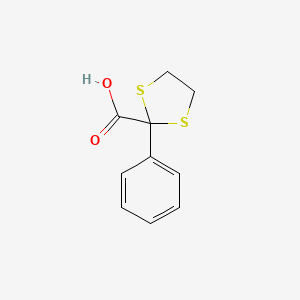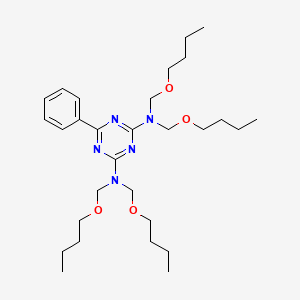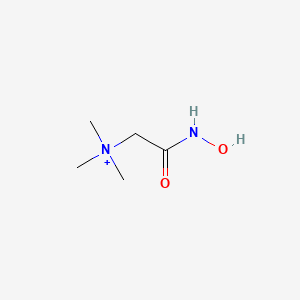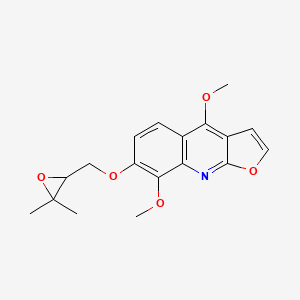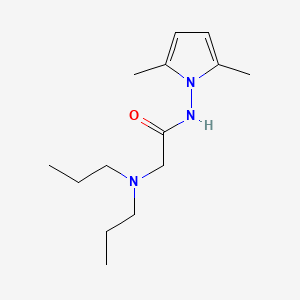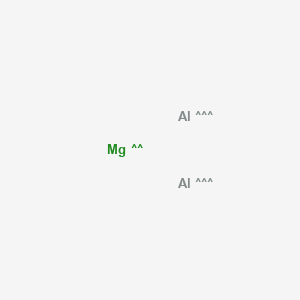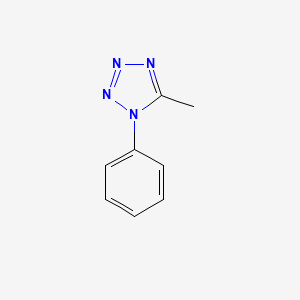
1-Phenyl-5-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-methyltetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which includes a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
1-Phenyl-5-methyltetrazole can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the reaction of phenyl azide with methyl cyanide under acidic conditions to yield the desired compound .
Industrial production methods often utilize microwave-assisted reactions to enhance the efficiency and yield of the synthesis. For example, primary alcohols or aldehydes can react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
1-Phenyl-5-methyltetrazole undergoes various chemical reactions, including nitration, oxidation, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various electrophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-5-methyltetrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-methyltetrazole involves its interaction with various molecular targets. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of many drugs and toxins . The tetrazole ring can also form stable complexes with metal ions, enhancing its utility in various chemical and industrial applications .
Comparison with Similar Compounds
1-Phenyl-5-methyltetrazole can be compared with other tetrazole derivatives such as 1-methyl-5-benzyltetrazole and 1-phenyl-1H-tetrazole-5-thiol. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications .
1-Methyl-5-benzyltetrazole: This compound has a benzyl group instead of a phenyl group, which can affect its reactivity and stability.
1-Phenyl-1H-tetrazole-5-thiol: The presence of a thiol group in this compound enhances its ability to form metal complexes and act as a corrosion inhibitor.
The uniqueness of this compound lies in its specific substituents, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
14213-16-2 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-methyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4/c1-7-9-10-11-12(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
QYSASSWEUXOZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


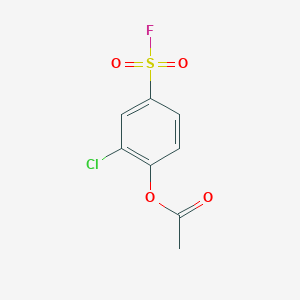
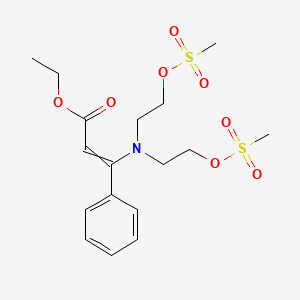
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
